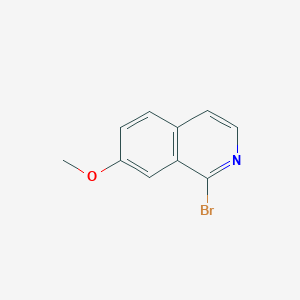

1-Bromo-7-methoxyisoquinoline

Description

Evolution and Contemporary Significance of Isoquinoline (B145761) Scaffolds in Synthetic Organic Chemistry

The isoquinoline framework has long been recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govrsc.org Historically, the synthesis of isoquinolines relied on classical methods such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. acs.orgacs.orgbohrium.com While foundational, these methods often face limitations in terms of substrate scope and reaction conditions.

Contemporary research has shifted towards the development of more efficient and versatile synthetic strategies. nih.gov This includes cascade cycloaddition/annulation reactions and transition-metal-catalyzed C-H functionalization, which offer novel pathways to construct and modify the isoquinoline core. nih.govacs.orgresearchgate.net The continuous development of new synthetic methodologies underscores the enduring importance of isoquinolines as a target for organic chemists. rsc.org

Strategic Role of Functionalization in Modulating Isoquinoline Reactivity and Synthetic Utility

The introduction of functional groups onto the isoquinoline scaffold is a key strategy for fine-tuning its chemical properties and directing its reactivity. Halogens, such as bromine, and alkoxy groups, such as methoxy (B1213986), play pivotal roles in this context.

A bromine atom, for instance, can serve as a versatile handle for a variety of cross-coupling reactions. It can act as a leaving group in nucleophilic aromatic substitution reactions and participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. smolecule.comwikipedia.orgnih.govorganic-chemistry.org This reactivity allows for the introduction of a wide range of substituents at a specific position on the isoquinoline ring.

The methoxy group, an electron-donating group, influences the electronic properties of the isoquinoline ring system. It can direct electrophilic aromatic substitution to specific positions and can also be a site for further chemical modification. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group in a compound like 1-Bromo-7-methoxyisoquinoline creates a unique reactivity profile that is highly valuable in synthetic design.

Research Landscape of this compound as a Representative Functionalized Isoquinoline

This compound (CAS No: 849132-12-3) serves as an excellent case study for the strategic functionalization of isoquinolines. chemsrc.combldpharm.com Its synthesis has been achieved through modifications of classical methods like the Pomeranz–Fritsch reaction. researchgate.netsemanticscholar.orgumich.edu The presence of both a bromo and a methoxy group makes it a highly versatile building block in organic synthesis.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 849132-12-3 | chemsrc.combldpharm.com |

| Molecular Formula | C10H8BrNO | bldpharm.combldpharm.com |

| Molecular Weight | 238.08 g/mol | bldpharm.comfluorochem.co.uk |

The bromine at the 1-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and amino groups, leading to the synthesis of a diverse library of substituted isoquinolines. For example, the Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond by reacting this compound with a boronic acid derivative. nih.govorganic-chemistry.org Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety, rsc.orgnih.govrsc.org and the Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond. wikipedia.orglibretexts.orgpurdue.edu

Examples of Reactions Utilizing this compound:

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 1-Aryl-7-methoxyisoquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 1-Alkynyl-7-methoxyisoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 1-Amino-7-methoxyisoquinoline |

The strategic placement of the methoxy group at the 7-position can also influence the regioselectivity of these reactions and the properties of the resulting products. The continued exploration of the reactivity of this compound and similar functionalized isoquinolines is expected to lead to the discovery of novel compounds with interesting chemical and potentially biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

849132-12-3 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

1-bromo-7-methoxyisoquinoline |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 |

InChI Key |

KCGNNDOEGPSUBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 7 Methoxyisoquinoline and Diverse Isoquinoline Analogues

Established Retrosynthetic Approaches to the Isoquinoline (B145761) Core

The foundational methods for constructing the isoquinoline skeleton have been refined over decades, providing reliable, albeit sometimes harsh, pathways to this important heterocycle.

Classical Ring Closure Methodologies (e.g., Pomeranz-Fritsch Reaction, Skraup Synthesis)

The Pomeranz-Fritsch reaction stands as a cornerstone in isoquinoline synthesis. nih.govminia.edu.egquimicaorganica.org This acid-mediated cyclization of benzalaminoacetals offers a direct route to the isoquinoline ring system. nih.govquimicaorganica.org The classical approach involves the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form an imine, which is then cyclized using strong acids like sulfuric acid. quimicaorganica.org Modifications to this reaction, such as the Fischer modification using fuming sulfuric acid, have been developed to improve yields. acs.org More recent advancements have introduced milder conditions, for instance, using a combination of a silyl (B83357) triflate and a sterically hindered pyridine (B92270) base, which allows for acetal (B89532) activation under more chemoselective conditions. researchgate.netacs.org

The Skraup synthesis , while primarily used for quinolines, can be adapted for isoquinoline synthesis. pharmaguideline.comwikipedia.org It typically involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.orgsmolecule.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline and subsequent cyclization and oxidation to form the quinoline (B57606) ring. pharmaguideline.comuomustansiriyah.edu.iq For isoquinoline synthesis, this method is less direct and often requires starting with pre-functionalized aniline precursors.

Other classical methods for constructing the isoquinoline core include the Bischler-Napieralski and Pictet-Spengler reactions, which are widely used in the synthesis of isoquinoline alkaloids. nih.govacs.org

Directed Aromatic Functionalization for Halogen and Alkoxy Introduction

The introduction of halogen and alkoxy groups onto the aromatic ring of isoquinoline can be achieved through directed aromatic functionalization, a powerful strategy that offers high regioselectivity. Directed ortho-metalation (DoM) is a prominent example of this approach. wikipedia.orgorganic-chemistry.org In DoM, a directing metalation group (DMG) on the aromatic ring, such as a methoxy (B1213986) group, a tertiary amine, or an amide, complexes with an organolithium reagent. wikipedia.orgorganic-chemistry.org This interaction facilitates the deprotonation of the ring at the position ortho to the DMG, creating a lithiated intermediate that can then react with an electrophile, such as a halogenating agent. wikipedia.org This method provides excellent control over the position of substitution, targeting the ortho position exclusively. wikipedia.org

For the introduction of halogens, various reagents and conditions can be employed. N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination. nih.govresearchgate.net Recent strategies for the direct C4-halogenation of isoquinolines have been developed using a dearomatization-electrophilic substitution-rearomatization sequence. acs.org This method allows for the introduction of bromine or chlorine at the C4 position without the need for metal catalysts or activating groups. acs.org The regioselectivity of bromination can be influenced by the presence of other substituents on the ring and the reaction conditions. For instance, the bromination of methoxy-substituted quinolines can be controlled to achieve selective substitution at various positions. gelisim.edu.tr

Dedicated Synthetic Routes to 1-Bromo-7-methoxyisoquinoline

The synthesis of the specifically substituted this compound requires a tailored approach, often building upon the classical methods with optimized conditions and strategic precursor design.

Strategies for Controlled Bromination of Methoxyisoquinoline Precursors

An alternative strategy involves the synthesis of a methoxyisoquinoline precursor followed by controlled bromination. For instance, starting with 7-methoxyisoquinoline (B1361142), a direct bromination could potentially yield the desired this compound. However, direct halogenation of isoquinolines can sometimes lead to mixtures of products with poor regioselectivity. gelisim.edu.tr Therefore, a more controlled approach is often necessary.

One such approach is the use of directed ortho-metalation. If one were to start with a precursor that has a directing group at a suitable position, this could guide the bromine to the C-1 position. However, the nitrogen in the isoquinoline ring itself can influence the regioselectivity of electrophilic substitution.

Another strategy involves the use of a dearomatization–electrophilic substitution–rearomatization sequence. acs.org While this has been demonstrated for C4-halogenation, modifications to the reaction conditions or the use of specific blocking groups could potentially direct the halogenation to the C1 position.

Multi-step Convergent and Divergent Synthesis Design

Modern synthetic strategies often employ convergent and divergent approaches to build molecular complexity efficiently. rsc.orgacs.orgnih.govnih.gov A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in the final steps. This approach can be highly efficient for complex molecules.

A divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. acs.orgnih.govnih.gov For the synthesis of this compound and its analogues, a divergent strategy could start from a common isoquinoline precursor. This precursor could then be subjected to various functionalization reactions to introduce different substituents at specific positions, including the bromo and methoxy groups. For example, a common intermediate could be functionalized to produce a library of diverse isoquinoline analogues for further investigation. rsc.orgacs.orgnih.gov

Contemporary Synthetic Transformations for Isoquinoline Derivatization

The functionalization of the isoquinoline nucleus has been the subject of intensive research, leading to the development of a plethora of synthetic methods. These strategies enable the introduction of a wide range of substituents at various positions of the isoquinoline ring, thereby allowing for the systematic exploration of the chemical space around this privileged scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-H Functionalization)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively employed in the synthesis of functionalized isoquinolines. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. wikipedia.orgbeilstein-journals.org

In the context of this compound, the bromine atom at the C-1 position makes it an ideal substrate for Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. While direct data for Suzuki coupling on this compound is not extensively reported, studies on analogous systems, such as the coupling of 1-iodoisoquinolines with arylboronic acids, demonstrate the feasibility and efficiency of this approach. csic.es For instance, the Suzuki cross-coupling of 1-iodoisoquinolines with methyl 2-boronobenzoate has been successfully employed in the synthesis of oxoisoaporphine alkaloids. csic.es

The following table summarizes representative Suzuki-Miyaura coupling reactions on bromo- and iodo-substituted aromatic compounds, illustrating the general conditions and yields that can be expected for the derivatization of this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Iodo-6,7-dimethoxyisoquinoline | Methyl 2-boronobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | csic.es |

| 1-Iodo-5,6,7-trimethoxyisoquinoline | Methyl 2-boronobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 82 | csic.es |

| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Not specified | Not specified | Not specified | 92.5 | wikipedia.org |

| 4-Bromo-1-indanone | Bis(pinacolato)diboron | PdCl₂(dppf)₂ | KOAc | Dioxane | High | researchgate.net |

C-H functionalization has emerged as another powerful strategy for the derivatization of heterocycles, offering a more atom-economical approach by avoiding the pre-functionalization of the substrate. nih.gov For isoquinolines, C-H functionalization can be directed to various positions depending on the reaction conditions and the directing groups employed. acs.org While specific examples of C-H functionalization on this compound are scarce, studies on related isoquinoline derivatives suggest that this methodology could be applied to introduce substituents at positions other than C-1. google.comresearchgate.net For example, ruthenium-catalyzed C-H functionalization has been used to synthesize isoquinoline-1-carboxylates. google.com

Nucleophilic Dearomatization and Aromatization Sequences

Nucleophilic dearomatization reactions provide a powerful means to convert flat aromatic compounds into three-dimensional structures, which is of great interest in medicinal chemistry. wikipedia.orgrsc.org This transformation typically involves the addition of a nucleophile to the aromatic ring, followed by a subsequent reaction that can either lead to a stable dearomatized product or be followed by an aromatization step to yield a net substitution product. wikipedia.orgrsc.org

For isoquinolines, dearomatization can be achieved by activating the ring, for instance, through the formation of an N-acylisoquinolinium ion. A one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization has been developed for the direct halogenation of isoquinolines at the C4 position. rsc.org This method has been successfully applied to 6-methoxyisoquinoline (B27300), affording 4-bromo-6-methoxyisoquinoline (B7964552) in good yield. rsc.org This suggests a viable route to 1,4-dihalo-7-methoxyisoquinolines from this compound.

| Substrate | Reagent 1 | Reagent 2 | Reagent 3 | Product | Yield (%) | Reference |

| Isoquinoline | Boc₂O | NBS | TFA | 4-Bromoisoquinoline | 62 | rsc.org |

| 6-Methoxyisoquinoline | Boc₂O | NBS | TFA | 4-Bromo-6-methoxyisoquinoline | 72 | rsc.org |

| 5-Methoxyisoquinoline | Boc₂O | NBS | TFA | 4-Bromo-5-methoxyisoquinoline | 14 | rsc.org |

Enantioselective dearomatization of isoquinolines has also been developed using chiral anion-binding catalysis, providing access to cyclic α-aminophosphonates. uwindsor.caresearchgate.net

Photo-induced Radical Cascade and Cycloaddition Reactions

Photochemical reactions offer a mild and efficient way to generate radical species, which can then participate in cascade reactions to build complex molecular architectures. beilstein-journals.org For isoquinoline derivatives, photo-induced radical cascades have been utilized to synthesize various fused heterocyclic systems. For example, the photochemical cyclization of ortho-bromo analogues under reductive conditions has been used to prepare oxoaporphine alkaloids. beilstein-journals.orgnih.gov This approach often involves the generation of an aryl radical from the bromo-substituted precursor, which then undergoes intramolecular cyclization.

Asymmetric Synthetic Strategies for Chiral Isoquinoline Derivatives

The development of asymmetric methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as many biologically active isoquinoline alkaloids are chiral. rsc.org Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods. rsc.org

For the isoquinoline core, asymmetric hydrogenation of the C=N bond is a common strategy to introduce chirality. rsc.org While there are no specific reports on the asymmetric synthesis involving this compound, general methods for the asymmetric synthesis of tetrahydroisoquinolines from isoquinolinium salts or dihydroisoquinolines are well-established and could be adapted. rsc.org These methods often employ chiral transition metal catalysts, such as those based on iridium or rhodium, to achieve high enantioselectivity.

Metalation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. For isoquinolines, metalation can be directed to the C-1 position by the nitrogen atom. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Studies have shown that alkoxy-substituted isoquinolines can be regioselectively metalated at C-1 using hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base). csic.es For instance, 6-methoxyisoquinoline undergoes metalation at C-1, and subsequent quenching with iodine provides 1-iodo-6-methoxyisoquinoline in good yield. csic.es This methodology is directly applicable to the synthesis of precursors for this compound, or for the direct functionalization of a 7-methoxyisoquinoline precursor prior to bromination at another position.

| Substrate | Metalating Agent | Electrophile | Product | Yield (%) | Reference |

| 6,7-Dimethoxyisoquinoline | TMPMgCl·LiCl | I₂ | 1-Iodo-6,7-dimethoxyisoquinoline | 67 | csic.es |

| 5,6,7-Trimethoxyisoquinoline | TMPMgCl·LiCl | I₂ | 1-Iodo-5,6,7-trimethoxyisoquinoline | 53 | csic.es |

| 6-Methoxyisoquinoline | TMPMgCl·LiCl | I₂ | 1-Iodo-6-methoxyisoquinoline | Not specified | csic.es |

| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | Eschenmoser's salt | 1-(Dimethylaminomethyl)-7-benzyloxy-6-methoxyisoquinoline | High |

Synthetic Challenges and Innovation in Accessing Substituted Isoquinoline Frameworks

Despite the significant progress in the synthesis of isoquinoline derivatives, several challenges remain. The regioselective functionalization of the isoquinoline core can be difficult to control due to the inherent electronic properties of the ring system. rsc.org For instance, electrophilic aromatic substitution on isoquinoline typically occurs at the C-5 and C-8 positions. Therefore, the synthesis of specifically substituted isoquinolines, such as those functionalized at C-4 or C-6, often requires multi-step sequences or the use of directing groups. rsc.org

Another challenge lies in the synthesis of sterically hindered isoquinolines. The introduction of bulky substituents can be hampered by steric hindrance, leading to low reaction yields. rsc.org Furthermore, the development of robust and scalable synthetic routes for the production of complex isoquinoline-based drug candidates remains an active area of research. wikipedia.org

Innovations in this field are focused on the development of more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of new technologies such as flow chemistry and photoredox catalysis. The development of one-pot and tandem reactions that allow for the construction of complex isoquinoline frameworks from simple starting materials in a single operation is also a major goal. These advancements will undoubtedly facilitate the synthesis of novel isoquinoline analogues, including derivatives of this compound, for applications in drug discovery and materials science.

Elucidating Reaction Mechanisms and Chemical Reactivity of 1 Bromo 7 Methoxyisoquinoline

Electrophilic Aromatic Substitution Pathways Mediated by the Bromine Moiety

The isoquinoline (B145761) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy (B1213986) group at the 7-position enhances the electron density of the benzenoid ring, directing electrophilic attack to specific positions. Electrophilic substitution on isoquinoline itself preferentially occurs at the C5 and C8 positions. shahucollegelatur.org.in In 1-Bromo-7-methoxyisoquinoline, the powerful ortho-, para-directing methoxy group at C7 would strongly activate the C6 and C8 positions for electrophilic attack.

The bromine atom at C1 has a deactivating effect through induction but a weak activating effect through resonance. However, its primary influence in this context is steric hindrance and electronic deactivation of the pyridinic ring. Therefore, electrophilic substitution is highly unlikely to occur on the pyridine (B92270) ring and will be directed to the more electron-rich benzene ring.

Considering the directing effects of the methoxy group, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield primarily the 6-substituted and 8-substituted products. The precise ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile, with steric factors potentially favoring substitution at the less hindered C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-7-methoxy-6-nitroisoquinoline & 1-Bromo-7-methoxy-8-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 1,6-Dibromo-7-methoxyisoquinoline & 1,8-Dibromo-7-methoxyisoquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid & this compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Bromo-6-acyl-7-methoxyisoquinoline & 1-Bromo-8-acyl-7-methoxyisoquinoline |

Nucleophilic Substitution and Addition Reactions Influenced by the Methoxy Group

The pyridine ring of isoquinoline is susceptible to nucleophilic attack due to its electron-deficient character. Nucleophilic substitution on isoquinoline typically occurs at the C1 position. quora.com In this compound, the presence of a good leaving group, the bromine atom, at the C1 position makes it highly activated towards nucleophilic aromatic substitution (SNAr).

Reduction and Hydrogenation Chemistries Leading to Isoquinoline Derivatives

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring, the benzene ring, or both. The bromine atom can also be removed via hydrogenolysis.

Studies on the hydrogenation of substituted isoquinolines have shown that both the carbocycle and the heterocycle can be reduced. For instance, the hydrogenation of 6- and 7-methoxyisoquinolines has been achieved, yielding the corresponding 5,6,7,8-tetrahydroisoquinolines. dicp.ac.cn The presence of a bromo substituent can also be tolerated under certain catalytic transfer hydrogenation conditions, leading to the reduction of the isoquinoline core while leaving the C-Br bond intact. acs.orgresearchgate.net However, Birch reduction conditions would likely lead to the reduction of the benzenoid ring and potentially the hydrogenolysis of the C-Br bond. google.com

Table 2: Potential Reduction and Hydrogenation Products of this compound

| Reagents and Conditions | Expected Major Product(s) |

| H₂, Pd/C, EtOH | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline |

| H₂, Rh catalyst | 1-Bromo-7-methoxy-5,6,7,8-tetrahydroisoquinoline dicp.ac.cn |

| Na, liq. NH₃, EtOH | 7-Methoxy-1,2,3,4,5,8-hexahydroisoquinoline |

| LiAlH₄, THF | 1-Bromo-7-methoxy-1,2-dihydroisoquinoline |

Examination of Reactivity Profiles in C-X Bond Activation (X = Halogen)

The carbon-bromine bond at the C1 position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. The C1 position of isoquinoline is known to be reactive in such transformations. The C-Br bond is generally more reactive than a C-Cl bond in oxidative addition to a low-valent metal catalyst, such as palladium or nickel complexes. nih.gov

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions that are expected to be facile at the C1 position include Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines). These reactions provide a versatile platform for the synthesis of a wide array of 1-substituted-7-methoxyisoquinoline derivatives. The reactivity in these cross-coupling reactions is influenced by the electronic nature of the heterocycle and the specific catalyst system employed. baranlab.org

Computational and Experimental Mechanistic Investigations

Due to the lack of direct experimental studies on this compound, computational and inferred experimental mechanistic investigations are crucial for understanding its reactivity.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the structures and energies of intermediates and transition states for the reactions of this compound.

For electrophilic aromatic substitution , the reaction proceeds through a Wheland intermediate (a resonance-stabilized carbocation). DFT calculations would likely confirm that the intermediates formed by attack at C6 and C8 are significantly lower in energy than those formed by attack at other positions on the benzenoid ring, due to the stabilizing effect of the methoxy group.

For nucleophilic aromatic substitution at C1, the reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is delocalized over the pyridine ring. The stability of this intermediate is key to the facility of the reaction.

In C-Br bond activation , the mechanism involves the oxidative addition of the C-Br bond to a metal center. Computational studies can model the transition state for this process, providing information on the activation energy and the influence of the isoquinoline ring and its substituents. nih.gov

The regioselectivity and kinetics of reactions involving this compound are governed by the electronic and steric effects of the bromo and methoxy substituents.

Methoxy Group (at C7): As a strong electron-donating group (EDG) through resonance, the methoxy group significantly activates the benzenoid ring towards electrophilic attack, primarily at the ortho (C6) and para (C8) positions. saskoer.ca This directing effect is a dominant factor in the regioselectivity of electrophilic substitutions. Kinetically, the electron-donating nature of the methoxy group accelerates the rate of electrophilic aromatic substitution compared to unsubstituted isoquinoline.

Bromine Atom (at C1): The bromine atom is an electron-withdrawing group (EWG) through induction and a weak electron-donating group through resonance. Its primary electronic effect is to deactivate the ring towards electrophilic attack. However, its most significant role is as a good leaving group in nucleophilic aromatic substitution reactions at the activated C1 position. Kinetically, the C-Br bond is weaker than a C-H bond, making it susceptible to cleavage in cross-coupling reactions.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electron density at each carbon atom, providing a theoretical basis for predicting regioselectivity. whiterose.ac.uk Studies have shown a correlation between the calculated Hirshfeld charges on aromatic carbons and the activation energy for electrophilic substitution. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions, known as in-situ spectroscopic monitoring, is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For reactions involving this compound, various spectroscopic techniques can be employed to track the consumption of reactants and the formation of products and byproducts directly within the reaction vessel. This approach provides a continuous stream of data, offering a more detailed picture of the reaction dynamics than traditional offline analysis of quenched aliquots.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR (if fluorine-containing reagents are used), is well-suited for in-situ monitoring. azom.com By tracking the changes in the chemical shifts and integrals of specific proton signals, one can quantify the conversion of this compound and the appearance of the product. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the aromatic proton signals of this compound and the simultaneous emergence of new aromatic signals corresponding to the coupled product can be monitored over time.

Infrared (IR) spectroscopy, especially when coupled with attenuated total reflectance (ATR) probes, offers another robust method for real-time reaction analysis. The technique is sensitive to changes in the vibrational modes of functional groups. For example, during a substitution reaction at the C1 position, changes in the C-Br stretching frequency and the appearance of new bands corresponding to the newly formed bond can be continuously monitored.

Raman spectroscopy has also been successfully used for in-situ monitoring of reactions, including microwave-promoted Suzuki couplings. nih.gov This technique can provide detailed information about the progress of a reaction, helping to determine its completion and offering insights into the reaction mechanism. nih.gov

Mass spectrometry (MS) techniques, such as those coupled with a Plate Express™ system for thin-layer chromatography (TLC) analysis, can provide near real-time mass information of reactants and products, confirming reaction progress. shoko-sc.co.jp This is particularly useful for identifying the molecular weights of intermediates and final products as the reaction proceeds. shoko-sc.co.jp

The data obtained from in-situ spectroscopic monitoring can be used to generate concentration-time profiles for all reacting species. This kinetic data is invaluable for elucidating reaction mechanisms, determining rate laws, and identifying rate-determining steps.

Table 1: Hypothetical In-situ ¹H NMR Monitoring of a Suzuki-Miyaura Coupling Reaction of this compound

| Time (min) | Integral of this compound Signal (δ 8.1 ppm) | Integral of Product Signal (δ 8.3 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.25 | 0.75 | 75 |

| 120 | 0.05 | 0.95 | 95 |

| 180 | <0.01 | >0.99 | >99 |

This table illustrates the expected changes in the relative integrals of characteristic NMR signals for the starting material and product over the course of a reaction. The chemical shifts are hypothetical and would depend on the specific reaction conditions and coupling partner.

Table 2: Expected Spectroscopic Changes During a Reaction of this compound

| Spectroscopic Technique | Observed Change | Interpretation |

| ¹H NMR | Decrease in the intensity of signals corresponding to the aromatic protons of this compound. Appearance and increase in intensity of new signals. | Consumption of the starting material and formation of the product. |

| ¹³C NMR | Disappearance of the signal for the carbon atom bonded to bromine (C1) and the appearance of a new signal at a different chemical shift. | Transformation of the C-Br bond into a new bond with the incoming nucleophile or coupling partner. |

| FT-IR | Disappearance or shift of the C-Br stretching vibration. Appearance of new vibrational bands characteristic of the product. | Chemical transformation of the functional groups. |

| Mass Spectrometry | Decrease in the ion intensity corresponding to the mass of this compound. Increase in the ion intensity corresponding to the mass of the product. | Conversion of the starting material to the product. |

Sophisticated Analytical Techniques for Characterization and Structural Proof of 1 Bromo 7 Methoxyisoquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-bromo-7-methoxyisoquinoline, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Interactive Table 1: Predicted ¹H and ¹³C NMR data for this compound.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~158 |

| 3 | ~7.5 | ~118 |

| 4 | ~8.0 | ~135 |

| 5 | ~7.8 | ~128 |

| 6 | ~7.6 | ~125 |

| 8 | ~8.2 | ~120 |

| 4a | - | ~136 |

| 8a | - | ~127 |

| OCH₃ | ~4.0 | ~56 |

Multi-dimensional NMR for Comprehensive Structural Assignment (e.g., 2D-NOESY, HSQC, HMBC)

To unequivocally assign the predicted chemical shifts and confirm the structure of this compound, a series of two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and their attached carbon atoms. For instance, it would show a cross-peak between the proton signal at approximately 4.0 ppm and the carbon signal of the methoxy (B1213986) group around 56 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. Key expected correlations would include the protons of the methoxy group showing a correlation to the C-7 carbon, confirming the position of the methoxy group. Additionally, the aromatic protons would exhibit correlations to neighboring carbons, allowing for the complete assembly of the isoquinoline (B145761) ring system.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments provide information about the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a correlation between the methoxy protons and the proton at the C-8 position, confirming their close spatial relationship.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies could be employed to investigate the conformational dynamics of the methoxy group. By acquiring ¹H NMR spectra at different temperatures, it would be possible to determine if there is hindered rotation around the C-7-O bond. If the rotation is slow on the NMR timescale at lower temperatures, broadening or splitting of the methoxy signal might be observed, providing insights into the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₈BrNO), the expected monoisotopic mass is approximately 236.9789 g/mol . HRMS analysis would provide an exact mass measurement, typically with an error of less than 5 ppm, confirming the molecular formula.

The mass spectrum would also exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis:

Upon electron ionization, this compound would undergo fragmentation, providing further structural information. Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass corresponding to [M-15]⁺.

Loss of a bromo radical (•Br): This would lead to a fragment ion at [M-79]⁺ or [M-81]⁺.

Loss of carbon monoxide (CO): A common fragmentation pathway for methoxy-substituted aromatic compounds, resulting in a fragment at [M-28]⁺.

Cleavage of the isoquinoline ring: This would produce a variety of smaller fragment ions characteristic of the isoquinoline core.

Interactive Table 2: Predicted HRMS Data for this compound.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (⁷⁹Br) | C₁₀H₈⁷⁹BrNO⁺ | 236.9789 |

| [M]⁺ (⁸¹Br) | C₁₀H₈⁸¹BrNO⁺ | 238.9769 |

| [M-CH₃]⁺ (⁷⁹Br) | C₉H₅⁷⁹BrNO⁺ | 221.9558 |

| [M-CH₃]⁺ (⁸¹Br) | C₉H₅⁸¹BrNO⁺ | 223.9538 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman, Surface-Enhanced Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. While a specific spectrum is not available, data from related compounds like 1-bromo-3-methoxybenzene can be used for comparison. Expected key vibrational frequencies include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (methyl): ~2950-2850 cm⁻¹

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

C-Br stretching: ~600-500 cm⁻¹

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum. Due to its symmetry, certain vibrations may be Raman active but IR inactive, or vice versa.

Surface-Enhanced Raman Spectroscopy (SERS): SERS could be utilized to enhance the Raman signal of this compound, which would be particularly useful for analyzing trace amounts of the compound.

Interactive Table 3: Expected Key Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Methyl C-H stretch | 2950-2850 |

| Aromatic C=C/C=N stretch | 1600-1450 |

| Aryl Ether C-O stretch | 1275-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The isoquinoline core of this compound is a conjugated system that will absorb UV radiation. The spectrum would be expected to show multiple absorption bands corresponding to π→π* transitions. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. The bromo substituent may also slightly influence the absorption spectrum.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Bond Parameter Analysis

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound has not been reported, analysis of a closely related compound, 5,7-dibromo-8-methoxyquinoline, can provide representative bond lengths and angles. researchgate.net

A successful crystallographic analysis of this compound would yield:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles: For example, the C-Br, C-O, and C-N bond lengths, as well as the bond angles within the isoquinoline ring system.

Information on intermolecular interactions: Such as π-π stacking or other non-covalent interactions in the solid state.

Interactive Table 4: Representative Bond Parameters from a Related Methoxyquinoline Structure. researchgate.net

| Bond/Angle | Representative Value |

|---|---|

| C-Br bond length | ~1.90 Å |

| C-O bond length | ~1.36 Å |

| C-N bond length | ~1.32 Å |

| C-C-C bond angle (in ring) | ~120° |

General chromatographic principles for related isoquinoline compounds suggest that High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable techniques for the analysis of this compound. Typically, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid is employed for the separation of isoquinoline derivatives. researchgate.net For purity assessment, a photodiode array (PDA) or UV detector would be utilized to monitor the elution of the compound and any potential impurities.

In the context of GC-MS analysis, the volatility of this compound would allow for its separation on a capillary column, such as one coated with a non-polar stationary phase. The mass spectrometer would then provide information on the molecular weight of the compound and its fragmentation pattern, which is crucial for structural confirmation and identification of any co-eluting impurities.

While a certificate of analysis for the related compound, 7-Bromoisoquinoline, indicates a purity of 99.86% as determined by HPLC, the specific method details are not provided. leyan.com Similarly, literature on the synthesis of various substituted isoquinolines mentions purification by column chromatography, but lacks the specific parameters for HPLC or GC-MS analysis of this compound.

Strategic Role of 1 Bromo 7 Methoxyisoquinoline As a Key Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The rigid, planar structure of the isoquinoline (B145761) core makes 1-bromo-7-methoxyisoquinoline an excellent starting material for the synthesis of larger, polycyclic aromatic nitrogen heterocycles. These extended aromatic systems are of significant interest due to their potential applications in materials science and as scaffolds in medicinal chemistry.

A notable example of its use is in the total synthesis of azafluoranthene alkaloids. These compounds are characterized by a tetracyclic core containing both a benzene (B151609) and a pyridine (B92270) ring fused to a naphthalene (B1677914) system. In one synthetic approach, this compound can be envisioned as a key building block. The synthesis of the natural product liriodenine, an oxoaporphine alkaloid with a polycyclic aromatic structure, can be achieved through a pathway involving precursors derived from isoquinoline structures. While a direct synthesis from this compound is not explicitly detailed in readily available literature, the strategic placement of the bromo and methoxy (B1213986) groups makes it a suitable candidate for constructing the core of such alkaloids through intramolecular cyclization strategies following an initial cross-coupling reaction.

The general strategy involves a palladium-catalyzed cross-coupling reaction to introduce a suitably functionalized aryl or vinyl group at the C-1 position, followed by an intramolecular cyclization reaction to form the additional rings. The methoxy group can play a role in directing the cyclization or can be a target for demethylation to reveal a phenol (B47542), which can participate in further cyclization reactions.

Leveraging the Halogen for Subsequent Cross-Coupling and Functional Group Interconversion

The bromine atom at the C-1 position of this compound is the primary site of its reactivity, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the systematic modification of the isoquinoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net this compound is an excellent substrate for Suzuki-Miyaura coupling, reacting with a wide range of aryl and heteroaryl boronic acids or esters to produce 1-aryl- or 1-heteroaryl-7-methoxyisoquinolines. These products are common scaffolds in medicinal chemistry. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 °C | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | Room Temp. to 80 °C | High |

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various alkynes yields 1-alkynyl-7-methoxyisoquinolines. These products can serve as intermediates for the synthesis of more complex structures, including polycyclic systems and conjugated materials. rsc.orgrsc.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 60 °C | Good to Excellent |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Room Temp. | High |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.gov this compound can be coupled with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to afford 1-amino-7-methoxyisoquinoline derivatives. sci-hub.sebeilstein-journals.org This reaction is of particular importance in the synthesis of compounds with potential biological activity.

| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 °C | High |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | Good to Excellent |

Functional Group Interconversion: Beyond cross-coupling, the bromine atom can be replaced by other functional groups through nucleophilic substitution or metal-mediated processes. For instance, it can be converted to a cyano group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the isoquinoline core.

Contribution to the Construction of Diversely Functionalized Isoquinoline Libraries

In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new therapeutic agents. This compound is an ideal starting material for the construction of isoquinoline-based libraries due to its amenability to a wide range of robust and high-yielding reactions.

Using parallel synthesis techniques, a single starting material like this compound can be reacted with a large panel of different building blocks (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination, or alkynes for Sonogashira coupling) in a multi-well plate format. This approach allows for the rapid generation of hundreds or even thousands of distinct isoquinoline derivatives, each with a unique substituent at the C-1 position. The resulting library of compounds can then be screened for biological activity against a variety of targets. The methoxy group at the C-7 position provides an additional point of diversity, as it can be cleaved to the corresponding phenol and then derivatized.

Application in the Design and Synthesis of Advanced Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a family of related compounds. The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous compounds with a wide range of biological activities. This compound serves as an excellent starting point for the development of novel and advanced chemical scaffolds.

By using the cross-coupling reactions described above, a variety of substituents can be introduced at the C-1 position. These substituents can be chosen to interact with specific biological targets or to impart desirable physicochemical properties to the molecule. For example, the introduction of a flexible side chain could allow the molecule to adopt different conformations to fit into a protein's binding pocket, while the addition of a rigid aromatic group could be used to probe a flat hydrophobic region of a receptor. The resulting functionalized 7-methoxyisoquinoline (B1361142) can then serve as a new scaffold for further optimization in a drug discovery program.

Exploration of Structure-Reactivity Relationships within Functionalized Isoquinoline Frameworks

The systematic functionalization of this compound provides a platform for studying the structure-reactivity relationships of the isoquinoline ring system. By introducing a variety of substituents at the C-1 position with different electronic properties (electron-donating or electron-withdrawing), it is possible to modulate the reactivity of the isoquinoline core.

For example, the introduction of an electron-withdrawing group at C-1 would be expected to decrease the electron density of the entire ring system, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. Conversely, an electron-donating group would have the opposite effect. These electronic perturbations can also influence the pKa of the isoquinoline nitrogen, affecting its basicity and how it interacts with biological targets.

Computational studies, in conjunction with experimental data from a library of compounds derived from this compound, can provide a detailed understanding of these structure-reactivity relationships. This knowledge can then be used to rationally design new isoquinoline derivatives with tailored reactivity and biological activity.

No Specific Computational Research Found for this compound

Despite a comprehensive search for theoretical and computational chemistry studies focusing specifically on the chemical compound this compound, no dedicated research articles, datasets, or detailed computational findings were identified.

The performed searches aimed to gather information on quantum chemical calculations, predictive modeling of spectroscopic data, reaction mechanisms, intermolecular interactions, and advanced computational methodologies related to this compound. However, the search results did not yield any publications containing the specific data required to construct the detailed scientific article as outlined in the user's request.

While general principles and methodologies of computational chemistry, such as Density Functional Theory (DFT) dntb.gov.uanih.govscirp.org, ab initio and semi-empirical methods uni-muenchen.deucsb.educore.ac.uklibretexts.org, and advanced techniques like QM/MM and molecular dynamics dntb.gov.uautdallas.edu, are well-documented for various heterocyclic compounds nih.govnih.govmdpi.comnih.gov, their specific application to this compound has not been reported in the available literature.

Consequently, it is not possible to provide scientifically accurate and detailed content for the requested sections and subsections, including:

Theoretical and Computational Chemistry Approaches to 1 Bromo 7 Methoxyisoquinoline

Advanced Computational Methodologies in Heterocyclic Chemistry:While advanced computational methods are applied to heterocyclic chemistry in general, no specific applications to 1-Bromo-7-methoxyisoquinoline were found.

Without dedicated research on this particular compound, the generation of an article with "thorough, informative, and scientifically accurate content," including the mandatory "Data tables" and "Detailed research findings," cannot be fulfilled. The creation of such an article would require original research and calculations that are beyond the scope of this assistant's capabilities.

Future Research Trajectories and Emerging Opportunities for 1 Bromo 7 Methoxyisoquinoline Chemical Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research into the synthesis of 1-bromo-7-methoxyisoquinoline will likely prioritize the development of more sustainable methodologies.

Current synthetic routes may rely on traditional solvents and stoichiometric reagents that generate significant waste. A key opportunity lies in exploring and adopting greener alternatives. This includes the use of bio-based solvents, supercritical fluids, or even aqueous conditions for key synthetic steps. Furthermore, replacing classical brominating agents with more atom-economical and safer alternatives, such as those involving catalytic bromide oxidation, presents a significant area for innovation. Research could focus on minimizing the Environmental Factor (E-Factor) of the synthesis, which is a key metric in green chemistry.

Table 1: Comparison of Traditional vs. Hypothetical Green Synthesis Metrics

| Metric | Traditional Synthesis Route (Illustrative) | Future Green Synthesis Route (Target) |

|---|---|---|

| Solvents | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran, Water, Ethanol |

| Brominating Agent | N-Bromosuccinimide (NBS) with radical initiator | HBr with catalytic oxidation (e.g., H₂O₂) |

| Catalysis | Stoichiometric reagents | Heterogeneous or recyclable catalysts |

| Energy Input | High-temperature reflux | Lower temperature, microwave, or photochemical activation |

| Theoretical E-Factor | High (>50) | Low (<10) |

By focusing on these areas, chemists can develop synthetic pathways that are not only efficient but also environmentally benign, aligning the production of this compound with modern sustainability standards.

Development of Catalyst-Controlled Regioselective and Stereoselective Transformations

The this compound scaffold offers multiple sites for further functionalization. The development of sophisticated catalytic systems that can control the position (regioselectivity) and spatial orientation (stereoselectivity) of new chemical bonds is a paramount goal. While the bromine at the C1 position provides a primary handle for cross-coupling reactions, future research will aim to selectively modify other positions on the isoquinoline (B145761) ring.

Emerging opportunities lie in the use of transition-metal catalysts, such as palladium, iridium, or rhodium, with specifically designed ligands to direct C-H activation at a desired position, bypassing the need for pre-functionalization. rsc.org For instance, a catalyst could be designed to selectively introduce a functional group at the C5 or C8 position while leaving the rest of the molecule untouched. Furthermore, as derivatives of this compound are used to build more complex, chiral molecules, the development of catalyst-controlled stereoselective reactions will be crucial. This could involve asymmetric hydrogenation of the isoquinoline core or stereoselective additions to substituents.

Table 2: Potential Catalyst Systems for Regioselective Functionalization

| Target Position | Reaction Type | Potential Catalyst System | Desired Outcome |

|---|---|---|---|

| C5 | C-H Arylation | Pd(OAc)₂ with a norbornene-based ligand | Direct introduction of an aryl group at C5 |

| C8 | C-H Borylation | Iridium catalyst with a bipyridine ligand | Installation of a boronic ester for further coupling |

| N-position | Asymmetric Reduction | Chiral Ruthenium or Iridium catalyst | Enantioselective synthesis of tetrahydroisoquinolines |

Such catalyst-controlled methods would provide a powerful toolkit for creating a diverse range of complex molecular architectures from a single, readily available starting material. dntb.gov.ua

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.netnih.gov Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a significant area of future development.

A continuous flow process could enable precise control over exothermic reactions, such as nitration or bromination steps, by leveraging superior heat transfer in microreactors. nih.gov This would improve safety and potentially increase yields. researchgate.net Beyond the synthesis of the parent compound, automated flow platforms can be used for the rapid generation of derivative libraries. soci.org By programming a sequence of reactions and purifications, a machine can systematically perform various cross-coupling reactions at the C1 position, for example, generating hundreds of unique analogs for high-throughput screening in drug discovery. This approach dramatically accelerates the discovery-synthesis-testing cycle. dntb.gov.ua

Table 3: Comparison of Batch vs. Flow Synthesis for a Suzuki Coupling Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate (hot spots possible) | Precise (± 0.1 °C) soci.org |

| Scalability | Difficult, requires re-optimization | Straightforward, by running longer |

| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes, enhanced containment |

| Automation | Limited | Fully automatable for library synthesis |

The adoption of flow chemistry will transform the synthesis of this compound derivatives from a manual, one-at-a-time process to a high-speed, automated endeavor.

Utilization of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in-situ characterization techniques, which monitor a reaction as it happens without altering the system, provide a window into these dynamics. spectroscopyonline.com Future research will increasingly apply these powerful analytical tools to the synthesis of this compound.

Techniques such as Process Analytical Technology (PAT), incorporating in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, or Nuclear Magnetic Resonance (NMR), can track the concentration of reactants, intermediates, and products in real-time. mdpi.comresearchgate.net This data is invaluable for identifying reaction endpoints, detecting the formation of unstable intermediates, and understanding the influence of various parameters on reaction outcomes. spectroscopyonline.comresearchgate.net For example, using a fiber-optic Raman probe inserted into a reaction vessel could allow for the precise determination of when a bromination or coupling reaction is complete, preventing the formation of byproducts from over-reaction and ensuring batch-to-batch consistency.

Table 4: Application of In-Situ Techniques for Reaction Optimization

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Concentration of functional groups (e.g., C=O, N-H) | Monitoring the progress of amidation or esterification reactions |

| Raman Spectroscopy | Changes in crystalline form and specific bond vibrations | Real-time monitoring of polymorph formation during crystallization mdpi.com |

| In-situ NMR | Detailed structural information on all soluble species | Identifying transient intermediates in complex reaction mechanisms |

| X-ray Diffraction | Phase changes in solid reagents or catalysts mdpi.com | Observing the evolution of heterogeneous catalysts during a reaction |

By integrating these techniques, researchers can move from traditional trial-and-error optimization to a data-driven approach, leading to more robust, efficient, and well-understood synthetic processes.

Computational Design and Rational Discovery of Novel this compound Derivatives with Enhanced Synthetic Utility

Computational chemistry offers powerful tools for predicting the properties of molecules before they are ever synthesized, enabling a more rational and targeted approach to chemical discovery. openmedicinalchemistryjournal.com The application of computational design to this compound can accelerate the identification of new derivatives with enhanced synthetic utility or desirable biological properties.

Using methods like Density Functional Theory (DFT), researchers can calculate the electronic properties of various substituted isoquinolines to predict their reactivity in different cross-coupling reactions. This can help in selecting the most promising substrates for challenging transformations. Furthermore, virtual screening and molecular docking can be used to design libraries of this compound derivatives and evaluate their potential as inhibitors for specific biological targets, such as kinases or other enzymes implicated in disease. openmedicinalchemistryjournal.comnih.gov This in silico approach focuses synthetic efforts on compounds with the highest probability of success, saving considerable time and resources.

Table 5: Computational Methods for Derivative Design and Discovery

| Computational Method | Purpose | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Predict reactivity, stability, and spectral properties | Calculate the bond dissociation energy of the C-Br bond to predict reactivity in coupling reactions |

| Virtual Screening | Filter large compound libraries for potential hits | Screen a virtual library of derivatives for binding affinity to a specific protein target |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a receptor | Visualize how a novel isoquinoline derivative fits into the active site of an enzyme |

| De Novo Design | Generate novel molecular structures with desired properties | Design new molecules from scratch that are optimized to fit a target binding site openmedicinalchemistryjournal.com |

The synergy between computational prediction and experimental synthesis represents a new frontier, allowing for the rational discovery of novel this compound derivatives tailored for specific applications in chemistry and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-7-methoxyisoquinoline?

- Methodology :

- Precursor synthesis : Start with 7-methoxyisoquinoline, synthesized via cyclization of N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide in dioxane and 6N HCl .

- Bromination : Introduce bromine at the 1-position using bromine or brominating agents (e.g., NBS) under inert conditions (e.g., nitrogen atmosphere) and controlled temperatures (0–25°C). Solvents like dichloromethane or tetrahydrofuran are typical .

- Alternative route : For precursors with nitro groups, reduce to amines, diazotize, and perform Sandmeyer reactions to replace diazonium groups with bromine .

Q. How is the structure of this compound characterized?

- Analytical techniques :

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at C7, bromine at C1). Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.9 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 238.08 (CHBrNO) .

- InChI/SMILES : Canonical SMILES:

COC1=CC2=C(C=C1)C(=NC=C2)Br; InChIKey:CDEUKMWYVZMNFN-UHFFFAOYSA-N.

Q. What safety protocols are essential for handling this compound?

- Hazard statements : H302 (harmful if swallowed), H312/H332 (harmful skin contact/inhalation), H315/H319 (skin/eye irritation) .

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation. Use PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How do substituent positions (bromine at C1, methoxy at C7) influence reactivity in cross-coupling reactions?

- Electronic effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group donates electron density via resonance, directing electrophilic substitutions to C5/C8 positions .

- Case study : In Pd-catalyzed couplings, this compound reacts with aryl boronic acids to form biaryl derivatives. Yields depend on catalyst (Pd(PPh) vs. PdCl), base (KCO), and solvent (toluene/ethanol) .

Q. What analytical methods resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Dose-response assays : Compare IC values across cell lines (e.g., cancer vs. normal) to assess selectivity .

- Structural analogs : Synthesize derivatives (e.g., 1-chloro or 6-fluoro substitutions) and evaluate SAR trends using kinase inhibition assays .

- Data normalization : Control for solvent effects (DMSO tolerance <1% v/v) and use standardized protocols (e.g., MTT assays) .

Q. How can computational modeling optimize reaction conditions for this compound in drug discovery?

- Methods :

- DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices .

- Retrosynthetic AI tools : Propose one-step routes via halogenation or methoxylation using databases like Reaxys or Pistachio .

- Validation : Compare predicted vs. experimental NMR shifts (RMSD <0.1 ppm) and reaction yields (±5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.